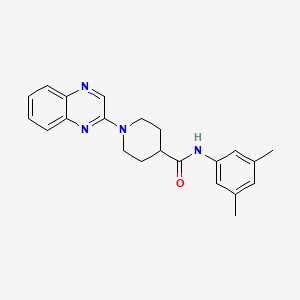![molecular formula C20H17N3O3S B11255633 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,4-dimethoxybenzamide](/img/structure/B11255633.png)
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-3,4-DIMETHOXYBENZAMIDE is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antiviral properties . The unique structure of this compound, which includes an imidazo[2,1-b][1,3]thiazole ring fused with a phenyl and benzamide group, contributes to its wide range of applications in medicinal chemistry.
Preparation Methods
The synthesis of N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-3,4-DIMETHOXYBENZAMIDE typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . One common method includes the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions, resulting in the formation of the imidazo[2,1-b][1,3]thiazole system . Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-3,4-DIMETHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic agent for treating cancer due to its antiproliferative properties.
Industry: Utilized in the development of new pharmaceuticals and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-3,4-DIMETHOXYBENZAMIDE involves the inhibition of specific molecular targets and pathways. It has been shown to inhibit protein kinases, which play a crucial role in cell proliferation and survival . By targeting these kinases, the compound can induce apoptosis in cancer cells, thereby reducing tumor growth .
Comparison with Similar Compounds
N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-3,4-DIMETHOXYBENZAMIDE is unique due to its specific imidazo[2,1-b][1,3]thiazole structure. Similar compounds include:
Levamisole: Known for its immunostimulating activities and used in cancer treatment.
Benzothiazole derivatives: Exhibiting significant antitubercular activity.
Indole derivatives: Known for their anti-inflammatory and analgesic properties.
These compounds share some biological activities but differ in their specific molecular targets and applications.
Properties
Molecular Formula |
C20H17N3O3S |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C20H17N3O3S/c1-25-17-7-6-14(11-18(17)26-2)19(24)21-15-5-3-4-13(10-15)16-12-23-8-9-27-20(23)22-16/h3-12H,1-2H3,(H,21,24) |
InChI Key |
HTHIXVFAWRDIPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-tert-butyl-7-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11255576.png)


![4-(5-Methyl-6-{[3-(trifluoromethyl)phenyl]carbamoyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoic acid](/img/structure/B11255588.png)
![N-Tert-butyl-2-{[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-YL]sulfanyl}acetamide](/img/structure/B11255589.png)
![5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11255592.png)
![N-(4-Ethylphenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B11255597.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B11255600.png)


![3-chloro-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B11255612.png)
![4-Methoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11255627.png)
![2-methyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B11255639.png)
